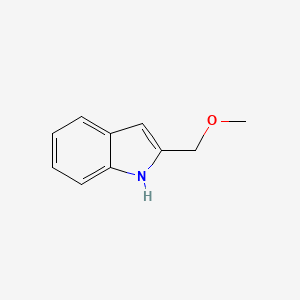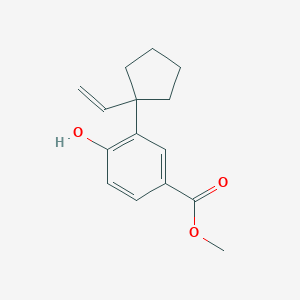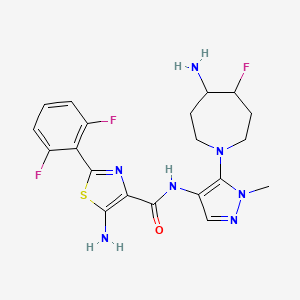![molecular formula C15H12N2O3 B8571130 2-[(2-cyclopropyl-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione](/img/structure/B8571130.png)
2-[(2-cyclopropyl-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-cyclopropyl-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione is a synthetic organic compound that belongs to the class of isoindole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-cyclopropyl-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the cyclopropyl group: This step might involve the use of cyclopropyl halides in the presence of a base.
Formation of the isoindole-1,3-dione core: This can be synthesized through the reaction of phthalic anhydride with amines under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, high-pressure reactors, and continuous flow systems.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-cyclopropyl-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-[(2-cyclopropyl-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The compound could modulate biological pathways by binding to these targets and altering their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2-cyclopropyl-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione: Known for its unique structural features and biological activity.
Isoindole derivatives: A broad class of compounds with diverse applications.
Oxazole derivatives: Known for their role in medicinal chemistry.
Uniqueness
This compound stands out due to its specific combination of the oxazole and isoindole moieties, which might confer unique biological properties and synthetic versatility.
Propriétés
Formule moléculaire |
C15H12N2O3 |
|---|---|
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
2-[(2-cyclopropyl-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H12N2O3/c18-14-11-3-1-2-4-12(11)15(19)17(14)7-10-8-20-13(16-10)9-5-6-9/h1-4,8-9H,5-7H2 |
Clé InChI |
LLZADVVMECJYGT-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC(=CO2)CN3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-4-[(4-nitrophenyl)methyl]-3,6-dihydro-2H-pyridine](/img/structure/B8571059.png)
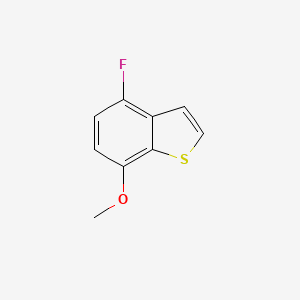
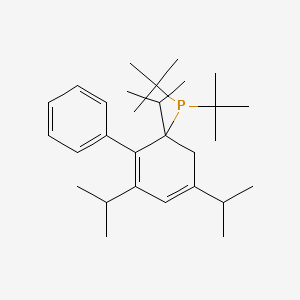

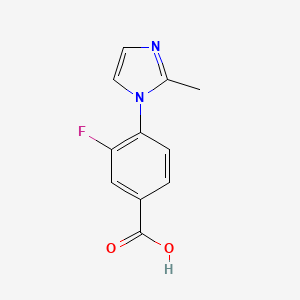
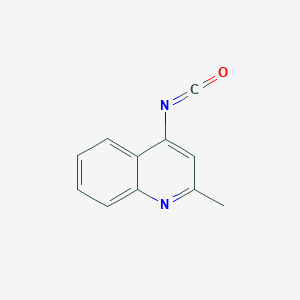
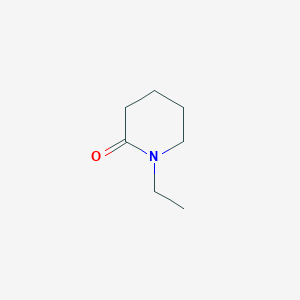

![4-Methylbenzo[b]thiophene-5-carbaldehyde](/img/structure/B8571103.png)
